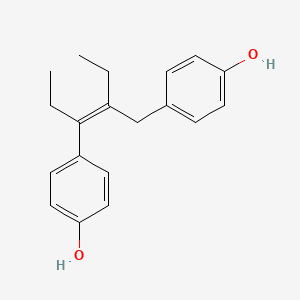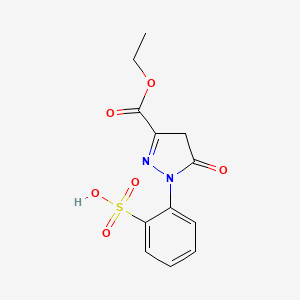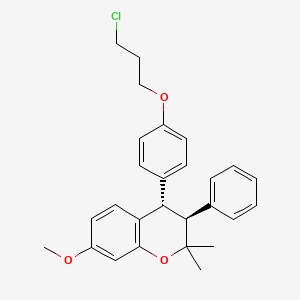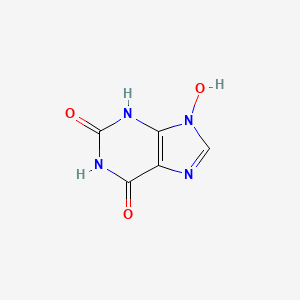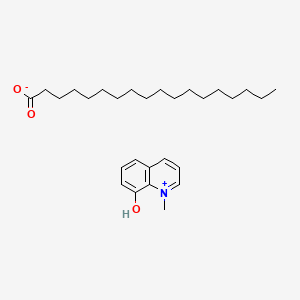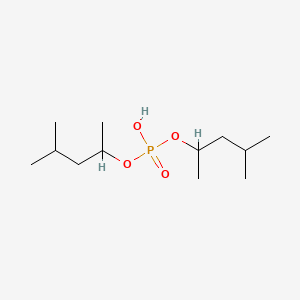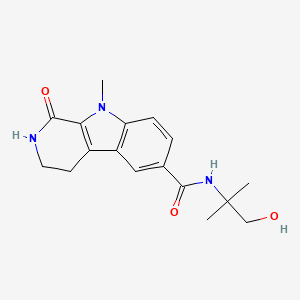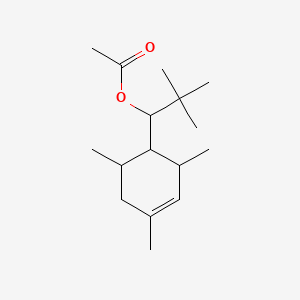
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H9K3NO9P3. It is known for its complexing properties and is used in various industrial and scientific applications. This compound is part of the phosphonate family, which is characterized by the presence of phosphonic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:
N[CH2PO(OH)2]3+3KOH→C3H9K3NO9P3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced crystallization techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, which is useful in water treatment and industrial cleaning.
Acid-Base Reactions: It can act as a ligand in acid-base reactions, forming stable complexes with both acids and bases.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure the stability of the complexes formed.
Major Products Formed
The major products formed from reactions involving this compound are metal-phosphonate complexes, which have applications in various fields such as water treatment and industrial cleaning.
Wissenschaftliche Forschungsanwendungen
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential use in medical treatments, particularly in the field of bone health and osteoporosis.
Industry: Used in water treatment, industrial cleaning, and as a scale inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to form stable complexes with metal ions. This complexation process is driven by the presence of multiple phosphonic acid groups, which can coordinate with metal ions to form stable chelates. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium nitrilotris(methylene)triphosphonate
- Calcium nitrilotris(methylene)triphosphonate
- Magnesium nitrilotris(methylene)triphosphonate
Uniqueness
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion sequestration is required, such as in water treatment and industrial cleaning.
Eigenschaften
CAS-Nummer |
94021-24-6 |
|---|---|
Molekularformel |
C3H9K3NO9P3 |
Molekulargewicht |
413.32 g/mol |
IUPAC-Name |
tripotassium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.3K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
InChI-Schlüssel |
CQDMQNNPEXOLIR-UHFFFAOYSA-K |
Kanonische SMILES |
C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



